3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C10H11ClO3 It is a derivative of phenylpropanoic acid, characterized by the presence of a chloro and methyl group on the phenyl ring and a hydroxyl group on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic acid typically involves the reaction of 4-chloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the use of a strong base and a suitable solvent.
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-2-methylphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(4-Chloro-2-methylphenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s hydrophobic interactions and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: Shares a similar phenyl ring structure with chloro and methyl substituents.
2-Hydroxy-4-chlorophenylacetic acid: Contains a hydroxyl group and a chloro substituent on the phenyl ring.
3-(4-Chlorophenyl)-2-hydroxypropanoic acid: Similar structure but lacks the methyl group.
Uniqueness
3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic acid is unique due to the specific combination of chloro, methyl, and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
3-(4-chloro-2-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
OARXMOYYULRNOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.